N-propan-2-yl-9H-xanthene-9-carboxamide
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Overview
Description
N-(propan-2-yl)-9H-xanthene-9-carboxamide is a chemical compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various applications, including dyes, lasers, and biological staining. The specific structure of N-(propan-2-yl)-9H-xanthene-9-carboxamide includes a xanthene core with a carboxamide group and an isopropyl substituent, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with isopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of N-(propan-2-yl)-9H-xanthene-9-carboxamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form xanthone derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve halogenating agents like thionyl chloride (SOCl₂) followed by nucleophilic substitution.
Major Products
Oxidation: Xanthone derivatives
Reduction: Corresponding amine derivatives
Substitution: Various substituted xanthenes depending on the nucleophile used
Scientific Research Applications
N-(propan-2-yl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in biological staining to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-9H-xanthene-9-carboxamide largely depends on its application. In biological systems, it may interact with specific cellular components, leading to fluorescence that can be detected and analyzed. The molecular targets and pathways involved can vary, but the compound’s ability to fluoresce makes it a valuable tool in imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.
Uniqueness
N-(propan-2-yl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts strong fluorescent properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and diagnostics, setting it apart from other similar compounds that may not possess such properties.
Properties
CAS No. |
349401-27-0 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-propan-2-yl-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C17H17NO2/c1-11(2)18-17(19)16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h3-11,16H,1-2H3,(H,18,19) |
InChI Key |
UMWJJFZQCQXIID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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